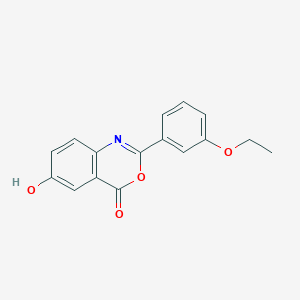
2-(4-biphenylyloxy)-N-(2-fluorophenyl)acetamide
説明
2-(4-biphenylyloxy)-N-(2-fluorophenyl)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BFA is a small molecule that is used as a tool to study intracellular transport and membrane trafficking in cells.
作用機序
BFA inhibits the activity of a protein called ADP-ribosylation factor 1 (ARF1), which is essential for the formation of new transport vesicles. ARF1 is a small GTPase that is activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). BFA binds to ARF1 and prevents the exchange of GDP for GTP, which is required for the activation of ARF1 by GEFs. This inhibition of ARF1 activity prevents the formation of new transport vesicles, leading to the accumulation of proteins and lipids in the endoplasmic reticulum.
Biochemical and Physiological Effects:
BFA has been shown to have a range of biochemical and physiological effects. BFA disrupts the Golgi apparatus, leading to the accumulation of proteins and lipids in the endoplasmic reticulum. This accumulation can lead to ER stress and the activation of the unfolded protein response (UPR). BFA has also been shown to induce apoptosis in some cell types. BFA has been used to study the role of the Golgi apparatus in the secretion of hormones, neurotransmitters, and growth factors.
実験室実験の利点と制限
BFA has many advantages for lab experiments. BFA is a potent and specific inhibitor of the Golgi apparatus, which allows researchers to study the mechanisms of intracellular transport and membrane trafficking. BFA is also relatively easy to use and has a low toxicity in most cell types. However, BFA has some limitations. BFA can be toxic to some cell types, and the concentration of BFA required for inhibition can vary depending on the cell type and experimental conditions. BFA can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research on BFA. One area of research is the development of new BFA derivatives with improved potency and specificity. Another area of research is the use of BFA in the study of diseases that involve intracellular transport and membrane trafficking, such as Alzheimer's disease and cancer. BFA has the potential to be a valuable tool in the development of new therapies for these diseases. Finally, BFA can be used to study the mechanisms of intracellular transport and membrane trafficking in different cell types and under different experimental conditions. This research can provide insights into the basic biology of cells and the mechanisms of disease.
科学的研究の応用
BFA is widely used in scientific research to study intracellular transport and membrane trafficking in cells. BFA is a potent inhibitor of the Golgi apparatus, which is responsible for the modification, sorting, and packaging of proteins and lipids. BFA disrupts the Golgi apparatus by preventing the formation of new transport vesicles, which leads to the accumulation of proteins and lipids in the endoplasmic reticulum. This disruption of the Golgi apparatus allows researchers to study the mechanisms of intracellular transport and membrane trafficking.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-18-8-4-5-9-19(18)22-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGKBJBXLACDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4650740.png)
![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B4650756.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4650772.png)
![3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4650780.png)
![2-(3,5-dimethyl-1-piperidinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4650781.png)


![3-methyl-5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4650809.png)
